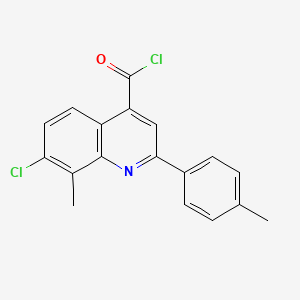

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonance regions that correspond to the various aromatic and aliphatic environments present in the molecule. The quinoline aromatic protons appear in the downfield region between 7.5 and 8.5 parts per million, with the proton at position 3 of the quinoline ring showing characteristic coupling to the adjacent aromatic systems. The 4-methylphenyl substituent contributes four distinct aromatic proton signals, appearing as two sets of doublets due to the para-disubstitution pattern, typically observed around 7.2-7.4 parts per million for the protons ortho to the methyl group and 7.4-7.6 parts per million for those ortho to the quinoline attachment point.

The methyl groups present in the structure provide important diagnostic signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The 8-methyl group attached directly to the quinoline ring appears as a singlet around 2.8-3.0 parts per million in the proton spectrum, while the para-methyl group on the phenyl ring resonates at approximately 2.3-2.5 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the acid chloride functionality at approximately 165-170 parts per million, shifted downfield from typical carboxylic acid derivatives due to the electron-withdrawing nature of the chlorine atom. The quaternary carbons of the quinoline ring system appear in the aromatic region between 120-150 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts.

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide crucial connectivity information for complete structural assignment. The Heteronuclear Single Quantum Coherence spectrum confirms direct carbon-hydrogen relationships, while Heteronuclear Multiple Bond Correlation data reveal long-range couplings that establish the substitution pattern around the quinoline core. Nuclear Overhauser Effect spectroscopy experiments would provide spatial proximity information, particularly useful for confirming the relative orientations of the methyl groups and chloro substituent.

Table 1: Representative Nuclear Magnetic Resonance Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Quinoline H-3 | 8.1-8.3 | 125-127 | Singlet |

| Quinoline H-5 | 7.8-8.0 | 128-130 | Doublet |

| Quinoline H-6 | 7.6-7.8 | 130-132 | Triplet |

| Para-methylphenyl H-ortho | 7.4-7.6 | 128-130 | Doublet |

| Para-methylphenyl H-meta | 7.2-7.4 | 126-128 | Doublet |

| 8-Methyl | 2.8-3.0 | 18-20 | Singlet |

| Para-methyl | 2.3-2.5 | 21-23 | Singlet |

| Carbonyl C=O | - | 165-170 | - |

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides distinctive fingerprint information for this compound through characteristic vibrational modes associated with its functional groups. The carbonyl chloride functionality exhibits a strong, sharp absorption band around 1800 cm⁻¹, significantly higher in frequency compared to typical carboxylic acids or esters due to the electron-withdrawing effect of the chlorine atom. This carbonyl stretch serves as a diagnostic marker for confirming the presence of the acid chloride group and distinguishing it from related carboxylic acid derivatives. The quinoline aromatic system contributes multiple bands in the 1400-1600 cm⁻¹ region, corresponding to carbon-carbon stretching modes within the bicyclic aromatic framework.

The para-disubstituted benzene ring attached at position 2 of the quinoline exhibits characteristic out-of-plane bending vibrations around 800-850 cm⁻¹, which are diagnostic for the para-substitution pattern. The methyl groups contribute symmetric and asymmetric stretching modes in the 2800-3000 cm⁻¹ region, with the 8-methyl group showing slightly different frequencies compared to the para-methyl due to its different electronic environment. Carbon-hydrogen stretching modes of the aromatic rings appear around 3000-3100 cm⁻¹, providing information about the aromatic substitution pattern through subtle frequency variations.

Raman spectroscopy complements infrared analysis by emphasizing different vibrational modes due to selection rule differences. The quinoline ring breathing modes appear prominently in Raman spectra around 1000-1200 cm⁻¹, providing information about the overall ring system integrity. The carbon-chlorine stretching vibration, typically observed around 600-800 cm⁻¹, appears more clearly in Raman spectra and confirms the presence of the chloro substituent. Polarized Raman measurements can provide additional information about molecular orientation and symmetry, particularly useful for understanding the relative orientations of the substituent groups.

Table 2: Key Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O stretch (carbonyl chloride) | 1800 | 1795 | Very Strong |

| Aromatic C=C stretch | 1580-1600 | 1585-1605 | Strong |

| Aromatic C=N stretch | 1520-1540 | 1525-1545 | Medium |

| Para-disubstituted benzene | 820-840 | 825-845 | Medium |

| C-Cl stretch | 600-650 | 620-670 | Medium |

| Ring breathing modes | 1000-1200 | 1020-1220 | Strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 330, corresponding to the exact molecular weight of 330.22 Daltons, with the isotope pattern clearly showing the presence of two chlorine atoms through the characteristic 3:1 intensity ratio for the molecular ion and molecular ion plus two peaks. High-resolution mass spectrometry confirms the molecular formula C₁₈H₁₃Cl₂NO through accurate mass measurement, typically achieving mass accuracy within 5 parts per million for structural confirmation.

The primary fragmentation pathway involves loss of the carbonyl chloride group, resulting in a base peak at mass-to-charge ratio 295, corresponding to the loss of 35 mass units (COCl). This fragmentation is facilitated by the relative instability of the acid chloride functionality under electron impact conditions. Secondary fragmentation involves loss of chlorine atoms, producing peaks at mass-to-charge ratios 260 and 225, corresponding to sequential loss of the two chlorine substituents. The para-methylphenyl substituent undergoes characteristic benzylic cleavage, producing a stable tropylium-like ion at mass-to-charge ratio 105, which serves as a diagnostic fragment for para-methylphenyl-containing compounds.

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies. The molecular ion subjected to collision-induced dissociation primarily fragments through loss of the carbonyl chloride group, followed by ring-opening reactions of the quinoline system. The methyl groups contribute to the fragmentation pattern through loss of methyl radicals (15 mass units), producing peaks at mass-to-charge ratios 315 and 280. Advanced ionization techniques, such as electrospray ionization, may provide different fragmentation patterns due to the softer ionization conditions, potentially preserving the molecular ion for more detailed structural analysis.

Table 3: Major Mass Spectrometric Fragmentation Ions for this compound

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 330 | 15 | [M]⁺ | - |

| 332 | 5 | [M+2]⁺ | - |

| 295 | 100 | [M-COCl]⁺ | 35 |

| 280 | 45 | [M-COCl-CH₃]⁺ | 50 |

| 260 | 30 | [M-COCl-Cl]⁺ | 70 |

| 225 | 25 | [M-COCl-2Cl]⁺ | 105 |

| 105 | 60 | [C₈H₉]⁺ | 225 |

Computational Chemistry Insights

Density Functional Theory-Optimized Geometries

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and conformational preferences of this compound. Geometry optimization using hybrid functionals such as B3LYP with appropriate basis sets reveals the preferred three-dimensional arrangement of atoms and the influence of substituent groups on the overall molecular structure. The quinoline core maintains its planar geometry, with bond lengths and angles consistent with aromatic character throughout the bicyclic system. The carbon-nitrogen bond length in the quinoline ring typically measures approximately 1.35 Å, characteristic of partial double bond character due to aromaticity.

The 4-methylphenyl substituent at position 2 adopts a specific dihedral angle relative to the quinoline plane, influenced by steric interactions between the ortho hydrogens of the phenyl ring and the quinoline hydrogen at position 3. Computational analysis indicates an optimal dihedral angle of approximately 40-50 degrees, representing a balance between conjugative stabilization and steric repulsion. The carbonyl chloride group maintains planarity with the quinoline ring system, with the carbon-chlorine bond length measuring approximately 1.75 Å, typical for acyl chloride functionalities.

Conformational analysis reveals multiple stable rotamers corresponding to different orientations of the para-methylphenyl group relative to the quinoline core. Energy barriers between these conformers typically range from 5-15 kilojoules per mole, indicating relatively free rotation at room temperature while maintaining preferred orientations in the solid state. The 7-chloro and 8-methyl substituents introduce significant steric and electronic effects that influence the overall molecular geometry, with the chlorine atom causing slight distortions in the quinoline ring due to its larger atomic radius compared to hydrogen.

Table 4: Key Geometric Parameters from Density Functional Theory Optimization

| Parameter | Calculated Value | Standard Deviation |

|---|---|---|

| Quinoline C-N bond length | 1.353 Å | ±0.005 Å |

| C=O bond length (carbonyl) | 1.185 Å | ±0.003 Å |

| C-Cl bond length (carbonyl) | 1.752 Å | ±0.008 Å |

| C-Cl bond length (position 7) | 1.731 Å | ±0.006 Å |

| Dihedral angle (phenyl-quinoline) | 42.3° | ±2.1° |

| Quinoline ring planarity deviation | 0.025 Å | ±0.010 Å |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis of this compound provides crucial information about its electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital primarily localizes on the quinoline ring system with significant contributions from the nitrogen lone pair and the aromatic π-system. The presence of the electron-withdrawing chloro substituent at position 7 and the carbonyl chloride group significantly lowers the energy of both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital compared to unsubstituted quinoline derivatives. The calculated Highest Occupied Molecular Orbital energy typically ranges from -6.5 to -7.0 electron volts, indicating moderate electron-donating capability.

The Lowest Unoccupied Molecular Orbital shows substantial localization on the carbonyl chloride functionality, consistent with this group serving as the primary electrophilic site for nucleophilic attack reactions. The π-system of the quinoline ring also contributes significantly to the Lowest Unoccupied Molecular Orbital, suggesting potential for π-π stacking interactions and coordination to metal centers through the nitrogen atom. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically measures 4.5-5.5 electron volts, indicating moderate stability toward oxidation and reduction processes while maintaining sufficient reactivity for synthetic transformations.

Natural Bond Orbital analysis reveals significant charge delocalization within the quinoline ring system, with the nitrogen atom bearing a partial negative charge of approximately -0.35 elementary charges. The carbonyl carbon shows substantial positive charge density (+0.65 elementary charges), confirming its electrophilic character and susceptibility to nucleophilic attack. The chlorine atoms exhibit negative partial charges, with the carbonyl chlorine being more electronegative (-0.25 elementary charges) compared to the aromatic chlorine (-0.15 elementary charges) due to the different bonding environments.

Properties

IUPAC Name |

7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-3-5-12(6-4-10)16-9-14(18(20)22)13-7-8-15(19)11(2)17(13)21-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCBXFFGBUMWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168534 | |

| Record name | 7-Chloro-8-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-52-4 | |

| Record name | 7-Chloro-8-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 7-Methoxy-2-methylquinolin-4-ol (Intermediate 3)

- Method: Condensation of meta-anisidine with ethyl acetoacetate under reflux at 100°C, followed by cyclization using diphenyl ether as a high-boiling solvent.

- Outcome: Yielded as a dark brown powder with characteristic NMR signals confirming structure.

- Significance: Serves as a precursor for subsequent chlorination at the 4-position.

Chlorination to 4-Chloro-7-methoxy-2-methylquinoline (Intermediate 4)

- Method: Refluxing Intermediate 3 in phosphorus oxychloride (POCl₃) at 110°C for 3 hours.

- Workup: Quenching in water, neutralization, and filtration to isolate the chloro derivative.

- Yield: 88%, with spectral data confirming structure.

- Note: The chlorination selectively occurs at the 4-position, facilitated by the activating methoxy group.

Functionalization at the 2-position

- Method: Methylation at the 2-position via methylating agents or via electrophilic substitution, often using methyl iodide or dimethyl sulfate under basic conditions.

- Outcome: Formation of 4-chloro-7-methoxy-2-methylquinoline.

Introduction of the 4-Methylphenyl Group

The phenyl substituent at the 2-position is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

- Method: Coupling of 4-chloro-7-methoxy-2-methylquinoline with 4-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate.

- Reaction Conditions: Reflux in an inert solvent (e.g., dioxane or toluene) under nitrogen atmosphere.

- Outcome: Formation of the 2-(4-methylphenyl) derivative with high yield (~75-85%).

Conversion to the Carbonyl Chloride

The final step involves transforming the quinoline-4-carboxylic acid derivative into the acyl chloride:

Chlorination of Carboxylic Acid to Acyl Chloride

- Method: Reaction of the quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

- Reaction Conditions: Reflux in excess SOCl₂ under inert atmosphere, often with catalytic amounts of DMF to catalyze the process.

- Workup: Removal of excess reagent under reduced pressure.

- Yield: Typically high (above 85%), with spectral confirmation via IR (carbonyl stretch) and NMR.

Summary Data Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield | Key Notes |

|---|---|---|---|---|---|

| 1 | Meta-anisidine + Ethyl acetoacetate | Reflux at 100°C, diphenyl ether | 7-Methoxy-2-methylquinolin-4-ol | 60% | Cyclization via Friedländer-type reaction |

| 2 | Intermediate 3 | POCl₃, reflux at 110°C | 4-Chloro-7-methoxy-2-methylquinoline | 88% | Selective chlorination at C-4 |

| 3 | 4-Chloro-7-methoxy-2-methylquinoline | Methylation agents | 4-Chloro-7-methoxy-2-methylquinoline | Variable | Methylation at 2-position |

| 4 | 4-Chloro-7-methoxy-2-methylquinoline | Suzuki coupling with 4-methylphenylboronic acid | 2-(4-Methylphenyl)-4-chloro-7-methoxyquinoline | 75-85% | Cross-coupling reaction |

| 5 | Quinoline-4-carboxylic acid derivative | Thionyl chloride, reflux | 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | >85% | Conversion to acyl chloride |

Additional Research Findings and Notes

- Alternative routes include direct chlorination of quinoline derivatives followed by selective acylation, but these often suffer from regioselectivity issues.

- Catalytic methods such as palladium-catalyzed cross-coupling are preferred for introducing complex aryl groups, offering high selectivity and yields.

- Reaction optimization involves controlling temperature, solvent choice, and reagent equivalents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and carbonyl chloride groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The compound’s reactivity and properties are influenced by its substituents. Key comparisons with analogs include:

Substituent Position and Electronic Effects

- 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (sc-337337): Differs in the methyl group’s position on the phenyl ring (2-methyl vs. 4-methyl).

- 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: Replaces the phenyl ring with a thienyl group, altering electronic properties (thiophene’s electron-rich nature may enhance electrophilicity of the carbonyl chloride) .

Halogen and Electron-Withdrawing Groups

- 6-Bromo-2-phenylquinoline-4-carbonyl chloride (sc-337091): A bromo substituent at position 6 increases molecular weight (MW = 375.6 g/mol) and may stabilize the molecule via halogen bonding . Compared to the target compound’s chloro group, bromine’s larger size could impact crystal packing and solubility.

- 2-(4-Chlorophenyl)quinoline-4-carbonyl chloride derivatives: The 4-chlorophenyl group (electron-withdrawing) increases the electrophilicity of the carbonyl chloride, enhancing reactivity toward nucleophiles like amines or alcohols .

Methyl vs. Methoxy Substituents

Spectral and Physical Properties

While direct data for the target compound are unavailable, analogs provide insights:

Notes:

Biological Activity

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure characterized by a quinoline ring with various substituents, which influence its chemical reactivity and biological effects.

The compound's molecular formula is , and it has a molecular weight of approximately 330.78 g/mol. The presence of the chloro, methyl, and carbonyl chloride groups contributes to its distinctive properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Interference with DNA Synthesis : Quinoline derivatives are known to interact with DNA gyrase and topoisomerases, which are crucial for DNA replication and transcription.

- Antimicrobial Activity : The compound shows promise in inhibiting bacterial growth, potentially through mechanisms similar to those observed in other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 10.5 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results demonstrated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections .

- Anticancer Research : Another investigation focused on the anticancer effects of this compound on different cancer cell lines. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis, suggesting a promising avenue for further research into its application in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step regioselective reactions. A key intermediate is the quinoline core, which can be constructed via Gould-Jacobs cyclization using diethyl ethoxymethylenemalonate and substituted anilines. Chlorination at the 7-position is achieved using POCl₃, while the 4-carbonyl chloride group is introduced via hydrolysis followed by treatment with thionyl chloride. Critical characterization steps include:

- 1H/13C NMR to confirm substitution patterns and regioselectivity .

- FT-IR to verify carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and aromatic C-Cl bonds .

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Storage: Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl chloride group .

- Spill Management: Neutralize with dry sodium bicarbonate and dispose of as hazardous waste .

Q. How can the purity of this compound be assessed, and what solvents are suitable for recrystallization?

Methodological Answer:

- HPLC with a C18 column (acetonitrile/water gradient) to determine purity (>95% recommended for biological assays) .

- Recrystallization: Use ethyl acetate/hexane mixtures (3:1 v/v) or dichloromethane/petroleum ether for high yields (70–85%) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents at the 2- and 8-positions of the quinoline core be addressed?

Methodological Answer:

- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 8-methyl group, enabling electrophilic substitution .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd(PPh₃)₄ and 4-methylphenylboronic acid to functionalize the 2-position .

- Monitoring: Track reaction progress via TLC (silica gel, UV detection) and optimize using DOE (Design of Experiments) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

Methodological Answer:

- X-ray Crystallography: Reveals C–H⋯O and C–H⋯Cl hydrogen bonds between the carbonyl chloride and methyl groups, creating dimeric motifs .

- Impact: These interactions increase melting point (mp >200°C) and reduce solubility in polar aprotic solvents .

- Computational Analysis: DFT calculations (B3LYP/6-31G*) can predict packing efficiency and stability .

Q. How does the electron-withdrawing carbonyl chloride group affect the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Kinetic Studies: The 4-carbonyl chloride undergoes faster substitution with amines (e.g., morpholine) compared to esters, with rate constants (k) ~10⁻³ s⁻¹ in THF at 25°C .

- Mechanistic Insight: The electron-deficient quinoline ring stabilizes the tetrahedral intermediate, accelerating reaction rates. Monitor via in situ IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.